molecular formula C19H23N4O2S.CNS<br>C20H23N5O2S2 B12699685 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate CAS No. 84051-88-7

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate

Cat. No.: B12699685
CAS No.: 84051-88-7
M. Wt: 429.6 g/mol
InChI Key: JDPRVPNHJBNERH-UHFFFAOYSA-M
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Description

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a benzothiazolium core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often includes recrystallization and chromatography techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate span multiple disciplines:

Chemistry

  • Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis reactions due to its electrophilic nature.
  • Dye in Analytical Chemistry : It serves as a dye for colorimetric assays and other analytical techniques.

Biology

  • Staining Techniques : Employed in microscopy for staining biological samples, enhancing contrast for better visualization.
  • Biological Assays : Acts as a marker in various assays to study cellular processes.

Medicine

  • Drug Delivery Systems : The compound's unique properties make it a candidate for developing innovative drug delivery systems.
  • Therapeutic Agent : Investigated for potential therapeutic applications due to its interaction with biological macromolecules.

Industry

  • Textile Dyeing : Widely used in the textile industry for dyeing fabrics, providing vibrant colors.
  • Colored Inks and Paints : Utilized in the production of colored inks and paints due to its stability and solubility.

Case Study 1: Biological Interaction Studies

Recent studies have focused on the interaction of this compound with proteins and nucleic acids, revealing its potential to influence cellular mechanisms. Preliminary data indicate that it may bind effectively to certain biomolecules, suggesting further investigation into its biological activity is warranted .

Case Study 2: Application in Drug Delivery

Research has explored the use of this compound in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with metal ions enhances its utility in this area .

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The benzothiazolium core is known to interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
  • Benzidine-based azo dyes

Uniqueness

What sets 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzothiazolium core and the presence of the thiocyanate group provide distinct properties that are not commonly found in other azo dyes .

Biological Activity

The compound 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate (CAS No. 69852-41-1) is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H23Cl4N4O2SC_{19}H_{23}Cl_4N_4O_2S with a molecular weight of approximately 578.66 g/mol. It features a benzothiazolium core, which is known for its diverse biological properties. The structure includes an azo group, which often contributes to the biological activity of similar compounds.

PropertyValue
Molecular FormulaC19H23Cl4N4O2S
Molecular Weight578.66 g/mol
CAS Number69852-41-1
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Properties

Research has indicated that benzothiazolium derivatives exhibit significant antimicrobial activity. A study on related compounds showed that modifications in the structure can enhance their efficacy against various pathogens, suggesting that the presence of the ethyl(2-hydroxyethyl)amino moiety in this compound may contribute positively to its antimicrobial properties .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that similar benzothiazolium compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have shown effectiveness against breast and colon cancer cells, leading to further investigation into their mechanisms of action . The specific cytotoxic effects of this compound require detailed assays to establish its potential as an anticancer agent.

The mechanisms by which benzothiazolium compounds exert their biological effects often involve interaction with cellular targets such as enzymes and receptors. The azo group may participate in redox reactions, while the thiocyanate moiety could influence cellular signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazolium derivatives. The results indicated that compounds with alkyl substitutions, similar to those found in this compound, exhibited enhanced activity against Gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

Another research article focused on the cytotoxic effects of benzothiazolium derivatives on human cancer cell lines. The study revealed that these compounds caused significant cell death through apoptosis, highlighting their potential as anticancer agents . Further investigations are needed to assess the specific activities of the compound .

Properties

CAS No.

84051-88-7

Molecular Formula

C19H23N4O2S.CNS
C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;thiocyanate

InChI

InChI=1S/C19H23N4O2S.CHNS/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;2-1-3/h5-10,13,24H,4,11-12H2,1-3H3;3H/q+1;/p-1

InChI Key

JDPRVPNHJBNERH-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-]

Origin of Product

United States

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